molecular formula C12H17NO2 B8185632 Ethyl (2S,3R)-2-amino-3-phenylbutanoate

Ethyl (2S,3R)-2-amino-3-phenylbutanoate

Cat. No.: B8185632
M. Wt: 207.27 g/mol
InChI Key: JJJCCMPPURKHIM-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S,3R)-2-amino-3-phenylbutanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S,3R)-2-amino-3-phenylbutanoate typically involves the enantioselective reduction of a precursor compound. One common method is the asymmetric reduction of ethyl 2-oxo-3-phenylbutanoate using a chiral catalyst. This reaction can be carried out under mild conditions, often using hydrogen gas and a chiral rhodium or ruthenium catalyst to achieve high enantioselectivity .

Another approach involves the use of enzymatic methods, where enzymes such as alcohol dehydrogenases are employed to catalyze the reduction of the keto group to an amino group. This method is advantageous due to its high specificity and mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts in industrial processes is also gaining traction due to their environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-2-amino-3-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (2S,3R)-2-amino-3-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl (2S,3R)-2-amino-3-phenylbutanoate exerts its effects is primarily through its interaction with biological molecules. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. The presence of the chiral center allows for specific interactions with enzymes and receptors, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Ethyl (2S,3R)-2-amino-3-phenylbutanoate can be compared with other similar compounds such as:

These comparisons highlight the importance of stereochemistry in determining the properties and applications of chiral compounds.

Properties

IUPAC Name

ethyl (2S,3R)-2-amino-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCCMPPURKHIM-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@H](C)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.